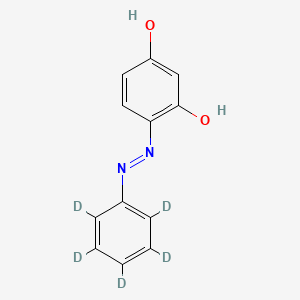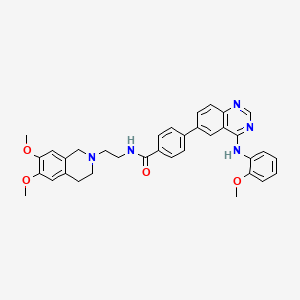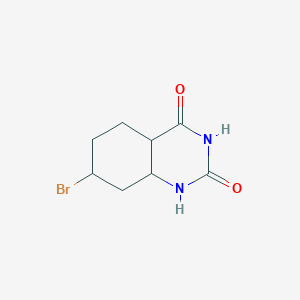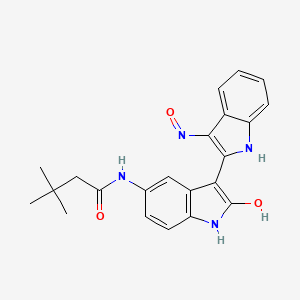
K-Casein (106-116),bovine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
K-Casein (106-116), bovine, is a peptide derived from the kappa-casein protein found in bovine milk. This peptide sequence, Met-Ala-Ile-Pro-Pro-Lys-Lys-Asn-Gln-Asp-Lys, plays a significant role in inhibiting platelet aggregation and fibrinogen binding, which are crucial processes in the development of atherosclerosis .
準備方法
Synthetic Routes and Reaction Conditions
K-Casein (106-116), bovine, can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis. The reaction conditions include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) in an organic solvent such as DMF (dimethylformamide). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected using a mixture of TFA (trifluoroacetic acid), water, and scavengers .
Industrial Production Methods
Industrial production of K-Casein (106-116), bovine, involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often followed by purification techniques such as HPLC (high-performance liquid chromatography) to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
K-Casein (106-116), bovine, primarily undergoes hydrolysis reactions. Enzymatic hydrolysis by chymosin cleaves the peptide bond between Phe105 and Met106, resulting in the formation of para-kappa-casein and glycomacropeptide .
Common Reagents and Conditions
The hydrolysis of K-Casein (106-116), bovine, is typically carried out using chymosin under mild acidic conditions (pH 6.6). Other proteolytic enzymes like trypsin and chymotrypsin can also hydrolyze this peptide under specific conditions .
Major Products Formed
The major products formed from the hydrolysis of K-Casein (106-116), bovine, include para-kappa-casein and glycomacropeptide. These products have distinct physiological roles, such as enhancing digestion efficiency and inhibiting gastric pathogens .
科学的研究の応用
K-Casein (106-116), bovine, has a wide range of scientific research applications:
作用機序
K-Casein (106-116), bovine, exerts its effects by inhibiting platelet aggregation and fibrinogen binding. The peptide interacts with specific receptors on the platelet surface, preventing the binding of fibrinogen and subsequent platelet aggregation. This mechanism is crucial in reducing the risk of thrombus formation and atherosclerosis .
類似化合物との比較
Similar Compounds
Alpha-Casein: Another milk protein with different peptide sequences and functions.
Beta-Casein: Known for its role in forming casein micelles and its nutritional properties.
Gamma-Casein: A degradation product of beta-casein with distinct physiological roles.
Uniqueness
K-Casein (106-116), bovine, is unique due to its specific inhibitory effects on platelet aggregation and fibrinogen binding. This property distinguishes it from other casein peptides, making it particularly valuable in cardiovascular research and therapeutic applications .
特性
分子式 |
C55H96N16O16S |
|---|---|
分子量 |
1269.5 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C55H96N16O16S/c1-5-30(2)44(69-45(76)31(3)62-46(77)32(59)21-27-88-4)54(85)71-26-13-18-40(71)53(84)70-25-12-17-39(70)52(83)65-34(15-7-10-23-57)47(78)63-33(14-6-9-22-56)48(79)67-37(28-42(61)73)50(81)64-35(19-20-41(60)72)49(80)68-38(29-43(74)75)51(82)66-36(55(86)87)16-8-11-24-58/h30-40,44H,5-29,56-59H2,1-4H3,(H2,60,72)(H2,61,73)(H,62,77)(H,63,78)(H,64,81)(H,65,83)(H,66,82)(H,67,79)(H,68,80)(H,69,76)(H,74,75)(H,86,87)/t30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,44-/m0/s1 |
InChIキー |
WZLJZKGLZNXBCA-HTEKKTDCSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N |
正規SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CCSC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine](/img/structure/B12370742.png)
![Tert-butyl 9-(piperazin-1-ylmethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12370746.png)
![3-[6-[1-[5-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-4-methoxypiperidin-1-yl]-5-oxopentyl]piperidin-4-yl]-5-fluoro-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12370751.png)
![[(2S,10R,12R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl pyridine-4-carboxylate](/img/structure/B12370757.png)
![(1R,7R,12R,14R,15S,16S,17R,20Z,22E,24R,28R)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B12370758.png)





